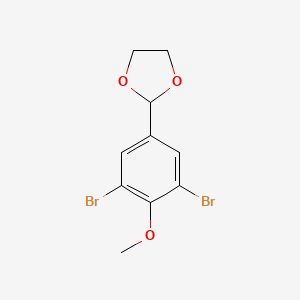

2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(3,5-dibromo-4-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-13-9-7(11)4-6(5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKGFGJGWKDODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dibromo 4 Methoxyphenyl 1,3 Dioxolane

Conventional Synthetic Approaches to Dioxolane Formation from Aldehydes and Ketones

The formation of a 1,3-dioxolane (B20135) ring is a common protective strategy for aldehydes and ketones in organic synthesis. This reaction, known as acetalization, involves the reaction of a carbonyl compound with a 1,2-diol, typically ethylene (B1197577) glycol, in the presence of a catalyst.

The most prevalent method for synthesizing 1,3-dioxolanes is the acid-catalyzed acetalization of the corresponding aldehyde or ketone. organic-chemistry.orgnih.govresearchgate.net In the context of 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane, the starting carbonyl precursor is 3,5-Dibromo-4-methoxybenzaldehyde (B172391).

The reaction mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol. Subsequent proton transfer and elimination of a water molecule generate a highly reactive oxocarbenium ion. The second hydroxyl group of the ethylene glycol then attacks this intermediate, and after deprotonation, the final 1,3-dioxolane product is formed.

Commonly used acid catalysts for this transformation include:

Brønsted acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). rsc.org

Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and iron(III) chloride (FeCl₃). acs.org

Solid acid catalysts: Montmorillonite (B579905) K10, zeolites, and sulfonic acid-functionalized resins. nih.govresearchgate.net These offer advantages in terms of ease of separation and reusability. nih.gov

To maximize the yield of the desired dioxolane and minimize side reactions, several reaction parameters can be optimized.

Removal of Water: The acetalization reaction is reversible, and the formation of water as a byproduct can drive the equilibrium back towards the starting materials. To circumvent this, water is typically removed from the reaction mixture as it is formed. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene. rsc.org

Stoichiometry of Reactants: Using an excess of the diol (ethylene glycol) can also shift the equilibrium towards the product side.

Choice of Catalyst: The selection of the appropriate acid catalyst and its loading can significantly impact the reaction rate and yield. For sensitive substrates, milder catalysts may be required to prevent degradation.

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures to facilitate the removal of water. The optimal temperature and reaction time depend on the specific substrates and catalyst used. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of completion.

Strategies for Incorporating the 3,5-Dibromo-4-methoxyphenyl Moiety

The introduction of the specific 3,5-dibromo-4-methoxyphenyl group can be accomplished either before or after the formation of the dioxolane ring.

This is the more direct and common approach, where the starting benzaldehyde (B42025) derivative already contains the desired substituents. The synthesis of this compound would therefore commence with 3,5-dibromo-4-methoxybenzaldehyde. sigmaaldrich.com

The synthesis of 3,5-dibromo-4-methoxybenzaldehyde itself can be achieved through several routes. One common method involves the bromination of 4-hydroxybenzaldehyde (B117250) to yield 3,5-dibromo-4-hydroxybenzaldehyde, followed by methylation of the hydroxyl group to a methoxy (B1213986) group. Another approach starts from p-cresol, which undergoes bromination and subsequent oxidation to the aldehyde. google.com

An alternative strategy involves forming the dioxolane from a non-brominated or partially brominated precursor, followed by the introduction of the bromine atoms. For instance, one could start with 2-(4-methoxyphenyl)-1,3-dioxolane and then perform an electrophilic aromatic bromination.

However, this approach can be challenging due to the directing effects of the existing substituents on the aromatic ring. The methoxy group is an activating, ortho-, para-directing group. The dioxolane moiety is generally considered to be weakly deactivating. Therefore, bromination of 2-(4-methoxyphenyl)-1,3-dioxolane would likely lead to a mixture of products, with bromination occurring at the positions ortho to the methoxy group. Careful control of the reaction conditions and brominating agent would be necessary to achieve the desired 3,5-dibromo substitution pattern selectively. organic-chemistry.org

Common brominating agents for aromatic compounds include:

Elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

N-Bromosuccinimide (NBS), often used for selective bromination. organic-chemistry.org

Dioxane dibromide, a solid brominating agent. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org These principles can be applied to the synthesis of this compound in several ways.

Use of Greener Solvents: Traditional solvents used in acetalization, such as toluene, are volatile organic compounds (VOCs) with environmental and health concerns. Greener alternatives, such as bio-based solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), could be explored. rsc.orgd-nb.info In some cases, solvent-free conditions can be employed, particularly with solid acid catalysts. nih.gov

Catalyst Selection: The use of heterogeneous, recyclable catalysts like zeolites or functionalized resins aligns with green chemistry principles by minimizing waste and allowing for easier product purification. nih.govacs.org Biocatalysis, using enzymes, also offers a green alternative for certain transformations, although its application to this specific synthesis may require further research. d-nb.infonih.govrwth-aachen.de

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption. Microwave-assisted synthesis is one technique that can sometimes accelerate reactions and improve energy efficiency.

By carefully considering these factors, the synthesis of this compound can be carried out in a more sustainable and environmentally responsible manner.

Solvent-Free and Microwave-Assisted Protocols

Modern synthetic chemistry increasingly favors methods that reduce or eliminate the use of volatile organic solvents and decrease energy consumption. Solvent-free and microwave-assisted protocols represent significant advancements in the green synthesis of 1,3-dioxolanes. acs.org

Solvent-Free Synthesis: Performing the condensation reaction between 3,5-Dibromo-4-methoxybenzaldehyde and ethylene glycol under solvent-free conditions, often referred to as "neat" conditions, offers several advantages. This approach minimizes waste, simplifies product purification, and can lead to higher reaction rates due to increased reactant concentration. acs.org The reaction is typically catalyzed by a solid acid catalyst and may involve heating to facilitate the removal of the water byproduct, thereby driving the equilibrium towards product formation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net In the synthesis of this compound, microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govsemanticscholar.org This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. nih.gov The combination of microwave irradiation with solvent-free conditions often results in a highly efficient and environmentally friendly process. acs.orgsunway.edu.my

| Protocol | Typical Conditions | Advantages |

| Solvent-Free | Neat reactants, solid acid catalyst, 50-80°C | Reduced waste, simplified workup, high reactant concentration |

| Microwave-Assisted | Acetic acid catalyst, 120-150 W, 5-15 min | Drastically reduced reaction times, improved yields, energy efficiency |

Application of Heterogeneous Catalysis and Sustainable Reagents

The shift towards green chemistry has spurred the development and application of heterogeneous catalysts and sustainable reagents for dioxolane synthesis. These materials offer advantages such as ease of separation, reusability, and reduced environmental impact.

Heterogeneous Catalysis: Instead of traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which can be difficult to remove from the reaction mixture, heterogeneous catalysts are increasingly employed. These solid-phase catalysts can be easily filtered off after the reaction, simplifying purification and allowing for catalyst recycling. Examples of heterogeneous catalysts effective for acetalization include:

Acid-activated clays (B1170129): Montmorillonite K10 and other clays provide acidic sites on their surface that can effectively catalyze the reaction. nih.gov

Zeolites: These microporous aluminosilicates (e.g., H-ZSM-5) offer shape selectivity and strong acidic sites. researchgate.net

Sulfonated resins: Solid polymer supports functionalized with sulfonic acid groups (e.g., Amberlyst-15) act as recyclable solid acid catalysts.

The use of such catalysts in the synthesis of this compound promotes a cleaner reaction profile and aligns with the principles of green chemistry.

| Catalyst Type | Example(s) | Key Features |

| Acid-Activated Clays | Montmorillonite K10 | Low cost, readily available, mild reaction conditions. |

| Zeolites | H-ZSM-5, H-Beta | High thermal stability, shape selectivity, strong acidity. researchgate.net |

| Sulfonated Resins | Amberlyst-15, Nafion-H | High catalytic activity, easy recovery and reuse. |

Analysis of Side Reactions and Byproduct Formation During Synthesis

While the formation of this compound is a relatively straightforward acetalization, the potential for side reactions and byproduct formation exists, which can affect the yield and purity of the final product.

Controlling Regioselectivity and Stereoselectivity in Dioxolane Formation

Regioselectivity: In the synthesis of this compound from the symmetrical diol, ethylene glycol, regioselectivity is not a concern as the two hydroxyl groups are equivalent. However, if an unsymmetrical diol were used, the formation of regioisomers would be possible, necessitating control over the reaction conditions to favor the desired isomer.

Stereoselectivity: The reaction between an achiral aldehyde (3,5-Dibromo-4-methoxybenzaldehyde) and an achiral diol (ethylene glycol) results in an achiral product. Therefore, stereoselectivity is not a factor in this specific synthesis. However, in the broader context of dioxolane synthesis, stereoselectivity is a critical consideration when either the aldehyde or the diol possesses chiral centers. The formation of new stereocenters at the acetal (B89532) carbon (C2 position of the dioxolane ring) can lead to diastereomers. The stereochemical outcome is often influenced by thermodynamic versus kinetic control. thieme-connect.de For instance, the combination of bio- and chemocatalysis can be employed to achieve highly stereoselective synthesis of complex dioxolanes from chiral diols. nih.govd-nb.info The formation of cis- or trans-isomers is dependent on the stability of the intermediates and the reaction pathway, with the stereochemistry often being controlled through the careful selection of catalysts and reaction conditions to favor one diastereomer over the other. nih.govgoogle.com

Suppression of Unwanted Aromatic Substitutions

The aromatic ring of 3,5-Dibromo-4-methoxybenzaldehyde is activated by the methoxy group and deactivated by the two bromine atoms. The conditions for acetalization are typically acidic but are generally mild enough not to promote electrophilic aromatic substitution on the ring. The primary concern is to avoid overly harsh acidic conditions or the presence of potential electrophiles that could lead to unwanted reactions.

Potential side reactions on the aromatic ring, though generally unlikely under standard acetalization conditions, could include:

Protodebromination: Loss of a bromine atom, which could occur under strongly acidic and reducing conditions.

Further Halogenation: If a halogen source is present as an impurity.

To suppress these unwanted reactions, the following precautions are essential:

Use of Mild Acid Catalysts: Employing catalysts like montmorillonite clay, pyridinium (B92312) p-toluenesulfonate (PPTS), or mildly acidic resins instead of strong mineral acids.

Control of Reaction Temperature: Keeping the temperature as low as feasible to achieve a reasonable reaction rate without promoting side reactions.

Use of High-Purity Reagents: Ensuring that the starting materials and solvents are free from impurities that could initiate unwanted substitutions.

By carefully controlling the reaction parameters, the synthesis can be directed specifically towards the formation of the desired this compound, minimizing byproduct formation and ensuring high purity.

Reactivity and Transformation Pathways of 2 3,5 Dibromo 4 Methoxyphenyl 1,3 Dioxolane

Chemical Transformations Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring serves as a protective group for the aldehyde functionality of 3,5-dibromo-4-methoxybenzaldehyde (B172391). Its stability and cleavage are highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Hydrolysis and Deprotection Strategies

The primary reaction of the 1,3-dioxolane ring is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound. This deprotection is a fundamental step in multi-step syntheses where the aldehyde group needs to be masked during transformations on other parts of the molecule. wikipedia.org

A variety of acidic catalysts can be employed for this transformation, ranging from traditional Brønsted acids to Lewis acids. The choice of catalyst and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. organic-chemistry.org For instance, mild conditions are often preferred to avoid unwanted side reactions. Some modern methods for the deprotection of acetals and ketals include the use of catalysts like cerium(III) triflate in wet nitromethane, which operates under nearly neutral pH, and indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone. organic-chemistry.org Another efficient method involves using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water, which can achieve quantitative conversion of similar 2-phenyl-1,3-dioxolanes to the corresponding benzaldehyde (B42025) within minutes at room temperature. wikipedia.orgorganic-chemistry.org Microwave-assisted deprotection using catalysts like p-sulfonic acid-calix[n]arenes in water has also been reported as a green and efficient methodology. scielo.brscielo.br

The general mechanism for acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms of the dioxolane ring, followed by nucleophilic attack of water. This leads to the formation of a hemiacetal intermediate, which subsequently breaks down to yield the aldehyde and ethylene (B1197577) glycol.

Interactive Table: Deprotection Methods for 1,3-Dioxolanes

| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) | Water | 30 °C, 5 min | Quantitative | wikipedia.orgorganic-chemistry.org |

| Cerium(III) triflate | Wet Nitromethane | Room Temperature | High | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone | Room Temp / Microwave | Good to Excellent | organic-chemistry.org |

| Iodine (catalytic) | - | Neutral | Excellent | organic-chemistry.org |

| p-Sulfonic acid-calix rsc.orgarene | Water | 160 °C, 10 min (Microwave) | >96% Conversion | scielo.brscielo.br |

Ring-Opening Reactions and Subsequent Functionalization

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other types of ring-opening reactions that lead to functionalized products. These reactions often proceed under conditions that differ from standard deprotection protocols. For example, reductive cleavage of the acetal (B89532) can lead to the formation of ethers.

While the primary role of the dioxolane in this specific compound is protective, related systems can undergo reactions like cationic ring-opening polymerization to form polydioxolanes. rsc.org However, for 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane, such polymerization is less common, and the focus remains on controlled cleavage. Reductive deprotection using reagents like nickel boride can chemoselectively yield either the parent aldehyde or, with concomitant reduction, the corresponding alcohol. rsc.org

Functionalization can also be achieved through radical reactions. For instance, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been demonstrated, leading to protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org This type of reaction showcases a pathway where the dioxolane ring itself acts as a reactive component for C-C bond formation.

Mechanistic Insights into Dioxolane Stability and Reactivity Under Various Conditions

The stability of the 1,3-dioxolane ring is a key factor in its utility as a protecting group. It is generally stable to bases, nucleophiles, and mild oxidizing and reducing agents. organic-chemistry.org This stability allows for a wide range of chemical transformations to be performed on the dibromo-substituted aromatic ring without affecting the protected aldehyde.

However, the dioxolane ring is sensitive to acidic conditions. The rate of hydrolysis is dependent on the strength of the acid and the temperature. Strong Lewis acids can also promote cleavage. organic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the bromine atoms in this compound, can influence the electronic properties of the acetal carbon, though the effect on stability is generally less pronounced than the influence of the reaction medium's pH.

Mechanistically, the acid-catalyzed hydrolysis proceeds through a well-established pathway involving protonation and formation of an oxocarbenium ion intermediate. The stability of this intermediate is a key factor in the reaction rate. In non-aqueous acidic conditions, isomerization between 1,3-dioxanes (six-membered rings) and 1,3-dioxolanes (five-membered rings) can occur, particularly in carbohydrate chemistry, highlighting the dynamic nature of these cyclic acetals under acidic catalysis. thieme-connect.de

Reactions at the Dibromo-Substituted Aromatic Ring

The two bromine atoms on the aromatic ring of this compound are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group at the 4-position and the dioxolane-substituted carbon at the 1-position provide significant steric hindrance around the bromine atoms, which can influence reactivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at Bromine Centers

The bromine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for forming new aryl-aryl bonds. For a substrate like this compound, sequential or double coupling can be achieved by controlling the stoichiometry of the organoboron reagent. The steric hindrance from the ortho-methoxy and benzylic dioxolane groups can make these couplings challenging, often requiring specialized ligands to facilitate the reaction. rsc.orgresearchgate.net

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org For the target compound, this would allow for the introduction of vinyl groups at the bromine positions.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes. lookchem.com Similar to the Suzuki-Miyaura reaction, selective mono- or di-alkynylation can be achieved.

Interactive Table: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-Aryl | wikipedia.orglibretexts.org |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | Aryl-Vinyl | wikipedia.org |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl | wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Approaches and Ligand Effects

The success of palladium-catalyzed cross-coupling reactions, especially with sterically hindered substrates like this compound, is highly dependent on the choice of the palladium catalyst and, crucially, the supporting ligand. rsc.org The ligand plays a critical role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing both the reactivity and selectivity of the process. nih.govnih.gov

For sterically demanding couplings, bulky and electron-rich phosphine (B1218219) ligands are often employed. researchgate.net Ligands such as SPhos and those from the biarylphosphine class have demonstrated excellent reactivity in Suzuki-Miyaura couplings involving di-ortho-substituted aryl halides. rsc.orgnih.gov These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step with hindered aryl bromides. The steric bulk of the ligand can also facilitate the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryl products. researchgate.net

In Heck reactions, the nature of the N-heterocyclic carbene (NHC) ligand can have a significant influence on the reaction rate. mdpi.com Similarly, in Sonogashira couplings, the choice of phosphine ligand can affect the efficiency of the reaction, with ligands like P(t-Bu)₃ being effective for reactions of aryl bromides at room temperature. organic-chemistry.orgnih.gov The development of specialized ligands has enabled cross-coupling reactions on increasingly complex and sterically challenging substrates, which is directly relevant to the functionalization of the dibromo-aromatic core of the title compound. rsc.orgdicp.ac.cn

Substrate Scope and Limitations for Di-Brominated Systems

The reactivity of di-brominated aromatic systems like this compound is highly dependent on the reaction type and conditions. In transformations such as metal-halogen exchange or cross-coupling reactions, the presence of two bromine atoms offers the potential for sequential, site-selective functionalization. However, this also presents limitations.

The substrate scope for reactions on such di-brominated systems is broad but requires careful control of stoichiometry and reaction conditions to achieve mono-functionalization versus di-functionalization. For instance, in metal-halogen exchange using one equivalent of an organolithium reagent, selective mono-lithiation can often be achieved due to statistical probability and potential electronic differentiation between the two bromine atoms. However, achieving perfect selectivity can be difficult, often resulting in mixtures of starting material, mono-substituted, and di-substituted products.

Limitations of these systems include:

Competitive Reactivity: The two bromine atoms may have similar reactivity, leading to mixtures of products in mono-functionalization attempts.

Steric Hindrance: The substituent introduced after the first reaction can sterically hinder the approach of reagents to the second bromine atom, potentially preventing further reaction or requiring harsher conditions.

Benzyne (B1209423) Formation: Under strongly basic conditions, particularly after a metal-halogen exchange, elimination of the resulting metal halide can lead to the formation of a highly reactive benzyne intermediate, resulting in undesired side products. researchgate.net

Solubility Issues: Poly-halogenated aromatic compounds can suffer from poor solubility in common organic solvents, which can impede reaction rates and efficiency.

Nucleophilic Aromatic Substitution with Activated Bromine Positions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aryl halides. The classic SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group (in this case, bromine). These EWGs stabilize the negative charge that develops in the intermediate Meisenheimer complex. nih.gov

In this compound, the situation is complex. The methoxy group is a powerful electron-donating group (EDG) by resonance, which destabilizes the negatively charged intermediate required for SNAr, thus deactivating the ring towards this reaction pathway. The inductive electron-withdrawing effect of the bromine atoms and the ether oxygens is generally insufficient to overcome this strong deactivating resonance effect. Consequently, the bromine positions are not considered "activated" in the traditional sense, and the compound is generally resistant to classical SNAr reactions with common nucleophiles under standard conditions.

To achieve substitution, more forcing conditions or alternative mechanisms may be necessary:

Harsh Conditions: Very high temperatures and pressures might enable substitution with potent nucleophiles like alkoxides or amides, though this can lead to decomposition and side reactions.

Transition-Metal Catalysis: Palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) provide a more effective pathway for replacing the bromine atoms with a wide range of nucleophilic partners under much milder conditions than SNAr.

Benzyne Mechanism: As mentioned previously, treatment with a very strong base (like an organolithium, followed by elimination) could generate a benzyne intermediate, which would then be trapped by a nucleophile. This, however, is not a direct substitution on the bromine position but a two-step elimination-addition process.

Directed Ortho-Metalation and Subsequent Quenching Reactions

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG, through its ability to coordinate the lithium cation, localizes the base and facilitates the abstraction of the adjacent proton. baranlab.org

In the case of this compound, both the methoxy group and the dioxolane group could potentially act as DMGs. The methoxy group is a well-known, albeit moderate, DMG. organic-chemistry.org However, the positions ortho to the methoxy group (C-3 and C-5) are occupied by bromine atoms, not hydrogen atoms. Therefore, a direct C-H deprotonation ortho to the methoxy group is impossible.

Instead of DoM, the primary reaction pathway upon treatment with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) is lithium-halogen exchange . This reaction is extremely fast, often occurring at very low temperatures (e.g., -78 °C), and typically proceeds much faster than C-H deprotonation. wikipedia.orgharvard.edu The reaction involves the exchange of one of the bromine atoms for a lithium atom, generating a highly reactive aryllithium intermediate. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

This aryllithium species can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence (lithium-halogen exchange followed by electrophilic quench) achieves a similar outcome to DoM—the regioselective formation of a new C-C or C-heteroatom bond—but through a different mechanism.

The following table outlines the potential products from this pathway using various electrophiles.

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Proton Source | H₂O, CH₃OH | -H (Reductive Debromination) |

| Carbon Dioxide | CO₂ (gas or solid) | -COOH (Carboxylic Acid) |

| Aldehydes/Ketones | (CH₂)₂O, CH₃CHO | -CH(OH)R (Secondary Alcohol) |

| Alkyl Halides | CH₃I, CH₃CH₂Br | -R (Alkylation) |

| Amides | DMF (Dimethylformamide) | -CHO (Formylation) |

| Borates | B(OCH₃)₃ | -B(OH)₂ (Boronic Acid) |

| Sulfur | S₈ | -SH (Thiol) |

Influence of the Methoxy Group on Aromatic Reactivity

The methoxy group (-OCH₃) is a pivotal substituent that profoundly influences the reactivity of the aromatic ring in this compound through a combination of electronic and chelating effects. lookchem.com

Electronic Effects on Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS)

The methoxy group exhibits a dual electronic nature:

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring.

Resonance Effect (+R or +M): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system. This increases electron density on the ring, particularly at the ortho and para positions.

For most reactions, the resonance effect is dominant.

Electrophilic Aromatic Substitution (EAS): In EAS, the +R effect strongly outweighs the -I effect. The methoxy group is therefore a powerful activating group and is ortho, para-directing. However, in this compound, the positions ortho to the methoxy group are blocked by bromine atoms, and the para position is occupied by the dioxolane moiety. Thus, further EAS reactions on this substrate are sterically and electronically disfavored without prior modification.

Nucleophilic Aromatic Substitution (NAS): For NAS, the electron-donating +R effect is highly detrimental. By pushing electron density into the ring, the methoxy group makes the ring less electrophilic and destabilizes the anionic Meisenheimer complex intermediate. This deactivating influence makes the substrate generally unreactive toward traditional SNAr reactions, as discussed in section 3.2.2.

Chelation-Assisted Transformations

The Lewis basic oxygen atom of the methoxy group can coordinate to metal cations, a phenomenon known as chelation. This effect is the cornerstone of its function as a directing group in ortho-metalation (DoM). wikipedia.org In a hypothetical unbrominated version of the molecule, an organolithium reagent would coordinate to the methoxy oxygen, positioning the alkyl group to deprotonate the adjacent ortho C-H bond.

While direct C-H metalation is not feasible on the dibrominated substrate, this coordinating ability still plays a role in its other reactions. In lithium-halogen exchange, the pre-coordination of the organolithium reagent to the methoxy oxygen can influence which of the two non-equivalent bromine atoms (ortho to the methoxy group but one also being ortho to the dioxolane) reacts preferentially, potentially enhancing the rate and selectivity of the exchange. wikipedia.org This chelation-assistance provides a degree of control that would be absent in a system without such a coordinating group.

Oxidative and Reductive Transformations of the Compound

The compound offers several sites for oxidative and reductive transformations, primarily involving the C-Br bonds and the dioxolane ring.

Reductive Transformations: The most common reductive pathway for this molecule is reductive debromination . This can be achieved through several methods:

Via Lithium-Halogen Exchange: As described in section 3.2.3, treatment with an organolithium reagent followed by quenching with a proton source (e.g., water, methanol) effectively replaces a bromine atom with a hydrogen atom. Using excess reagent can lead to the removal of both bromine atoms.

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a palladium catalyst (e.g., Pd/C), often in the presence of a base (like NaOH or Et₃N) to neutralize the HBr byproduct, can hydrogenolyze the C-Br bonds to C-H bonds. This method is a standard procedure for dehalogenation.

Other Reducing Agents: Various other reagents are known to effect reductive debromination, including metals like zinc in acetic acid. nih.gov

Oxidative Transformations: The 1,3-dioxolane ring, being an acetal, is generally stable to many oxidizing agents. thieme-connect.deorganic-chemistry.org However, under specific conditions, it can be susceptible to oxidation.

Oxidative Cleavage: Strong oxidizing agents, particularly under acidic conditions, can potentially cleave the dioxolane ring, regenerating the parent benzaldehyde.

Radical Oxidation: In the presence of radical initiators, the C-H bond at the 2-position of the dioxolane ring can be oxidized. While less common for aryl-substituted dioxolanes, this pathway is known for the parent compound.

The aromatic ring itself is electron-rich due to the methoxy group and is therefore sensitive to oxidation. However, the presence of the two deactivating bromine atoms offers some stability. Strong oxidation could lead to ring-opening and degradation. The methoxy group is generally stable to oxidation, but demethylation can occur under harsh conditions.

The following table summarizes plausible reductive and oxidative transformations.

| Transformation Type | Reagents & Conditions | Resulting Moiety | Notes |

|---|---|---|---|

| Reductive Debromination (Mono) | 1) 1 eq. n-BuLi, -78 °C; 2) H₂O | Aryl-Br | Replaces one bromine with hydrogen. |

| Reductive Debromination (Di) | H₂, Pd/C, NaOH, EtOH | Aryl-H | Replaces both bromines with hydrogen. |

| Oxidative Deprotection | Aqueous Acid (e.g., HCl), heat | -CHO (Aldehyde) | Technically a hydrolysis, but regenerates the oxidized carbonyl. wikipedia.org |

Mechanistic Investigations of Reactions Involving 2 3,5 Dibromo 4 Methoxyphenyl 1,3 Dioxolane

Elucidation of Dioxolane Ring-Opening Mechanisms

The 1,3-dioxolane (B20135) ring is an acetal (B89532), which protects a carbonyl group. The cleavage or opening of this ring is a fundamental reaction, typically catalyzed by acids. The stability of the dioxolane ring is significantly influenced by the electronic nature of its substituents. For 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane, the aryl group plays a critical role in the mechanism of ring-opening. The increased availability of electrons from an attached aryl ring can favor ring-opening over other intramolecular reactions. arkat-usa.org

Both Lewis and Brønsted acids are effective catalysts for the ring-opening of dioxolanes, though they operate through different initial activation steps. researchgate.netucdavis.edu

Brønsted Acids: These acids, such as trifluoroacetic acid or p-toluenesulfonic acid, initiate the reaction by protonating one of the oxygen atoms of the dioxolane ring. nih.gov This protonation makes the ring an excellent leaving group, facilitating a nucleophilic attack that leads to ring cleavage. nih.gov In the case of furan, a related heterocyclic compound, treatment with aqueous Brønsted acids can lead to a facile ring-opening reaction, resulting in 1,4-dicarbonyl compounds. nih.gov This highlights the general susceptibility of such oxygen-containing rings to acid-catalyzed hydrolysis.

Lewis Acids: Lewis acids, such as titanium tetrachloride (TiCl₄) or tris(pentafluorophenyl)borane, coordinate to one of the dioxolane oxygen atoms. researchgate.netdigitellinc.com This coordination polarizes the C-O bond, weakening it and making the carbon atom more electrophilic. ucdavis.edu This activation primes the ring for nucleophilic attack or rearrangement. researchgate.net The treatment of 4-phenyldioxolanes with TiCl₄ has been shown to initiate intramolecular isomerizations, demonstrating the efficacy of Lewis acids in activating the dioxolane moiety. arkat-usa.org The choice of Lewis acid can influence selectivity, as different acids have varying affinities and catalytic activities. ucdavis.edu

| Catalyst Type | Mechanism of Action | Key Intermediate | Example |

|---|---|---|---|

| Brønsted Acid | Protonation of a dioxolane oxygen atom, creating a good leaving group. nih.gov | Protonated Dioxolane/Oxonium Ion | Trifluoroacetic Acid (TFA), p-Toluenesulfonic acid (p-TsOH) |

| Lewis Acid | Coordination to a dioxolane oxygen atom, increasing the electrophilicity of the adjacent carbon. ucdavis.edu | Lewis Acid-Dioxolane Adduct/Oxocarbenium Ion | Titanium tetrachloride (TiCl₄), Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |

The ring-opening mechanism proceeds through highly reactive intermediates. Upon acid catalysis, the key intermediate formed is an oxocarbenium ion. This cation is stabilized by the adjacent oxygen atom and, in the case of this compound, by resonance with the electron-rich aromatic ring.

The stability of this intermediate dictates the subsequent reaction pathway. It can be trapped by a nucleophile (like water or an alcohol) to form a ring-opened product, such as a hydroxy ether or a diol. researchgate.net For instance, studies on related 4-phenyldioxolanes treated with TiCl₄ have shown the formation of ring-opened chlorohydrins as products, which arise from the trapping of the cationic intermediate by a chloride ion from the Lewis acid. arkat-usa.org The stereochemistry of the starting dioxolane can be transferred to the final product, indicating a degree of stereocontrol in the transition state. rsc.org Spectroscopic methods, such as NMR, can be used to identify these transient species under specific conditions, providing direct evidence for the proposed mechanistic pathways. nih.gov

Understanding the Mechanism of Cross-Coupling Reactions at the Bromine Centers

The two bromine atoms on the phenyl ring of this compound are sites for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org The general mechanism for these reactions is a catalytic cycle involving a palladium catalyst. ajabs.org

The catalytic cycle begins with the oxidative addition of one of the aryl-bromine bonds to a low-valent palladium(0) complex. libretexts.org This is often the rate-determining step. libretexts.org The palladium atom inserts itself into the C-Br bond, forming a new organopalladium(II) species. princeton.edu The relative reactivity of the two bromine atoms can be influenced by the electronic and steric environment, though in this symmetrically substituted compound, they are largely equivalent.

The final step of the catalytic cycle is reductive elimination . libretexts.org In this step, the two organic groups attached to the palladium(II) center—the original aryl group and the group transferred in the transmetalation step—are coupled together, forming the new C-C bond. youtube.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Following oxidative addition, a transmetalation step occurs. libretexts.org In the context of a Suzuki-Miyaura reaction, the organopalladium(II) intermediate reacts with an organoboron compound (e.g., a boronic acid) in the presence of a base. nih.gov The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. youtube.comresearchgate.net This step is crucial as it brings the two coupling partners together on the metal center. ajabs.org Studies have shown that this transfer proceeds with retention of stereochemistry. nih.gov The complete catalytic cycle is a well-established sequence that efficiently constructs biaryl structures. libretexts.org

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | The palladium catalyst inserts into the aryl-bromine bond of the substrate. libretexts.org | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the coupling partner (e.g., organoboron reagent) is transferred to the palladium center. nih.gov | No Change (Pd(II)) |

| Reductive Elimination | The two organic fragments on the palladium center couple, forming the final product and regenerating the catalyst. youtube.com | Pd(II) → Pd(0) |

Mechanistic Impact of the Methoxy (B1213986) Group on Aromatic Transformations

The methoxy (-OCH₃) group at the C4 position of the phenyl ring exerts a significant electronic influence on the reactivity of the entire molecule. As a strong electron-donating group, it increases the electron density of the aromatic ring through resonance. researchgate.netresearchgate.net

This electronic enrichment has several mechanistic consequences:

Stabilization of Intermediates: In the dioxolane ring-opening mechanism, the electron-donating nature of the methoxy group helps to stabilize the positive charge of the oxocarbenium ion intermediate that forms adjacent to the ring. researchgate.net This stabilization can accelerate the rate of ring-opening.

Regiochemical Control: In reactions involving electrophilic attack on the aromatic ring, the methoxy group is a powerful ortho-, para-director. While the relevant positions are blocked by bromine atoms in the parent compound, this directing effect is fundamental to the behavior of the substituted phenyl ring in various chemical transformations. arkat-usa.org

| Reaction Type | Mechanistic Impact of Methoxy Group |

|---|---|

| Dioxolane Ring-Opening | Stabilizes the oxocarbenium ion intermediate through resonance, potentially increasing the reaction rate. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Increases electron density on the aromatic ring, which can modulate the rate of the oxidative addition step. |

| Electrophilic Aromatic Substitution | Acts as a strong activating and ortho-, para-directing group. arkat-usa.org |

Based on a thorough review of available scientific literature, there is no specific research data concerning the mechanistic investigations or stereochemical implications of reactions involving the compound this compound.

The search for academic papers, studies, and chemical databases did not yield any results detailing stereoselective reactions, asymmetric synthesis, or diastereomeric outcomes mediated by this specific molecule. The stereochemical behavior of 1,3-dioxolanes as a general class of compounds is a subject of research, particularly their use as chiral auxiliaries or as products of stereoselective reactions. However, these findings are not directly applicable to the uniquely substituted this compound, as the electronic and steric properties of the dibromo-methoxyphenyl group would have specific, un-researched influences on reaction mechanisms and stereochemical control.

Consequently, it is not possible to provide a scientifically accurate and informative article on "" or its subsection "4.4. Stereochemical Implications in Dioxolane-Mediated Reactions" without resorting to speculation. Adhering to the principles of scientific accuracy, no content can be generated for the requested topic.

Role of 2 3,5 Dibromo 4 Methoxyphenyl 1,3 Dioxolane As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive and protecting groups makes 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane an ideal starting point for multi-step syntheses of elaborate molecular architectures.

The dibrominated phenyl ring is the key feature enabling the construction of complex aromatic systems. The carbon-bromine bonds are susceptible to a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The bromine atoms can be readily substituted using palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines). This allows for the sequential or simultaneous introduction of diverse substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups.

Lithiation and Grignard Formation: The aryl bromides can be converted into organolithium or Grignard reagents. These powerful nucleophiles can then react with a wide range of electrophiles to introduce functionalities like carboxyl groups (via CO2), hydroxyl groups (via aldehydes/ketones), or new carbon chains.

The 1,3-dioxolane (B20135) group is stable under the conditions of most of these reactions, ensuring that the aldehyde functionality remains protected. organic-chemistry.org Once the desired aromatic core has been assembled, the dioxolane can be easily removed by acid-catalyzed hydrolysis to reveal the aldehyde, making it available for further derivatization. This two-stage approach of ring functionalization followed by deprotection is a cornerstone of its utility.

| Transformation | Reagents | Introduced Functionality | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group | Polyphenyl systems |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group | Aryl alkynes |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | Amino group | Diaryl amines |

| Lithiation-carboxylation | n-BuLi, then CO2 | Carboxylic acid | Substituted benzoic acids |

This table illustrates potential synthetic transformations using the dibromo functionality of the parent compound.

Fused heterocyclic compounds are core structures in many pharmaceuticals and materials. thieme.comresearchgate.net this compound serves as an excellent precursor for these systems through a sequence of functionalization and cyclization.

A common strategy involves first using the bromine atoms to install a functional group ortho to the protected aldehyde. After deprotection, the regenerated aldehyde can undergo an intramolecular cyclization reaction with the newly introduced group to form a fused ring. For example, a Sonogashira coupling could introduce an alkyne, and subsequent deprotection and cyclization could lead to a benzo[c]furan or related heterocycle. Similarly, introducing an amine via Buchwald-Hartwig amination could set the stage for the synthesis of quinolines or other nitrogen-containing fused systems. organic-chemistry.orgcore.ac.uk

Furthermore, research on related 4-aryl-1,3-dioxolanes has shown that they can undergo stereoselective isomerization reactions catalyzed by Lewis acids like titanium tetrachloride to form fused ring systems such as isochromanes. rsc.org This suggests a potential pathway for directly converting the dioxolane ring and the adjacent phenyl group into a fused heterocyclic structure under specific conditions.

Chiral Auxiliary or Precursor for Enantioselective Synthesis

The generation of single-enantiomer compounds is critical in pharmaceutical chemistry. The structure of this compound can be modified to introduce chirality, allowing it to be used in enantioselective synthesis.

Chirality can be introduced into the molecule in two primary ways:

Chiral Dioxolane Ring: Instead of using ethylene (B1197577) glycol, the dioxolane can be formed from a chiral diol, such as (2R,3R)-butane-2,3-diol or a tartrate-derived diol. nih.govnih.gov This creates a chiral acetal (B89532) where the stereocenters on the dioxolane ring can direct the stereochemical outcome of subsequent reactions on other parts of the molecule. This approach has been successfully used in chemoenzymatic processes to produce chiral diols that form stereoselective dioxolanes. rwth-aachen.de

Atropisomerism: If large, sterically hindering groups are introduced at the two bromine positions via cross-coupling, rotation around the C-C bond connecting the phenyl ring to the dioxolane could be restricted. If the substitution pattern is appropriate, this can lead to stable atropisomers, which are stereoisomers resulting from hindered rotation. This axial chirality could then be leveraged in asymmetric synthesis.

Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. This compound can serve as a scaffold for creating novel chiral ligands.

For instance, the bromine atoms can be replaced with diphenylphosphine (B32561) groups via lithiation followed by reaction with chlorodiphenylphosphine. If the molecular scaffold has been made chiral (as described in 5.2.1), the resulting diphosphine could act as a bidentate chiral ligand for transition metals like rhodium, ruthenium, or palladium. Such ligands are widely used in asymmetric hydrogenation, hydrosilylation, and C-C bond-forming reactions. The synthesis of chiral Schiff bases from aldehydes for use as ligands in asymmetric oxidation is a well-established concept that could be applied after deprotection of the dioxolane. researchgate.net

Development of Advanced Organic Reagents Utilizing the Dioxolane Moiety

Beyond its role as a protected aldehyde, the 1,3-dioxolane ring itself can be part of a reactive system, enabling the development of specialized organic reagents. wikipedia.orgrsc.orgresearchgate.net

The reactivity of the dioxolane moiety can be tuned by the electronic properties of the attached aromatic ring. The electron-withdrawing bromine atoms and the electron-donating methoxy (B1213986) group on the phenyl ring of this compound create a specific electronic environment that could be harnessed. For example, derivatives of 1,3-dioxolane have been developed as electrophilic formylating reagents. organic-chemistry.orgorganic-chemistry.org By modifying the core structure of the title compound, it may be possible to create novel reagents for formylation or other one-carbon transfers with unique reactivity or selectivity profiles. Additionally, the dioxolane ring can participate in radical addition reactions, opening another avenue for its use in developing new synthetic methodologies. organic-chemistry.org

As a Protecting Group for Aldehydes or Ketones in Multi-Step Syntheses

The primary role of the 1,3-dioxolane group in this compound is to shield the aldehyde from a wide array of reaction conditions that would otherwise lead to undesired side reactions. The formation of this cyclic acetal is a straightforward and high-yielding reaction, typically achieved by the acid-catalyzed reaction of 3,5-dibromo-4-methoxybenzaldehyde (B172391) with ethylene glycol. chemicalbook.comprepchem.comgoogle.com This transformation effectively converts the reactive aldehyde into a stable acetal, which is inert to many nucleophilic and basic reagents.

The stability of the dioxolane ring allows for a diverse range of chemical manipulations on other parts of the molecule. For instance, the bromine atoms on the aromatic ring can undergo various coupling reactions, or the methoxy group could be demethylated without affecting the protected aldehyde. Once the desired transformations are complete, the aldehyde can be readily regenerated through acidic hydrolysis, a process often referred to as deprotection.

Typical Reaction Conditions for Protection and Deprotection:

| Process | Reagents | Catalyst | Solvent | Conditions | Yield |

| Protection | 3,5-Dibromo-4-methoxybenzaldehyde, Ethylene glycol | p-Toluenesulfonic acid (catalytic) | Toluene (B28343) | Reflux with Dean-Stark trap | High |

| Deprotection | This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | Acetone/Water | Room Temperature or gentle heating | High |

The data in this table is representative of typical acetal protection and deprotection reactions and is not based on a specific documented synthesis of this compound.

The strategic use of this compound as a protected form of 3,5-dibromo-4-methoxybenzaldehyde is a critical tool in the synthesis of complex molecules where the aldehyde functionality needs to be introduced at a later stage.

As a Source of Specific Carbonyl Functionality

Beyond its role as a simple protecting group, this compound serves as a stable precursor that can be carried through multiple synthetic steps before the desired aldehyde is unveiled. This is particularly advantageous in convergent syntheses where complex molecular fragments are prepared separately and then combined.

For example, a synthetic route might involve the coupling of the protected dibromophenyl moiety with another complex fragment via a Suzuki or Stille reaction. The presence of the dioxolane ensures that the aldehyde does not interfere with the organometallic reagents used in these coupling reactions. Following the successful coupling, the aldehyde can be deprotected to yield the final, more complex target molecule.

Illustrative Synthetic Sequence:

| Step | Reactant | Reagents/Conditions | Product | Purpose |

| 1 | 3,5-Dibromo-4-methoxybenzaldehyde | Ethylene glycol, p-TsOH, Toluene (reflux) | This compound | Protection of the aldehyde |

| 2 | This compound | Organoboron reagent, Pd catalyst, Base | A coupled product with the dioxolane intact | Carbon-carbon bond formation |

| 3 | Coupled product | Aqueous acid | Final product with the aldehyde restored | Deprotection to reveal the carbonyl |

This table represents a hypothetical synthetic sequence to illustrate the utility of the compound as a building block.

In essence, this compound is not merely a protected aldehyde but a versatile building block that provides chemists with the flexibility to introduce a specific carbonyl functionality at a precise point in a complex synthetic pathway. This control is invaluable for the efficient and successful synthesis of intricate molecular architectures.

Theoretical and Computational Studies of 2 3,5 Dibromo 4 Methoxyphenyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the molecular orbitals and their energies.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. ekb.eg For 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane, DFT calculations, often using functionals like B3LYP, can predict its geometric and electronic properties. nih.govdntb.gov.ua

These studies would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various properties can be calculated to assess its reactivity and stability. Key reactivity descriptors derived from DFT include electronegativity (χ), chemical hardness (η), and softness (S). ekb.eg A higher chemical hardness, for instance, indicates greater stability and lower reactivity. nih.gov The total energy calculated for the optimized structure is also a direct indicator of its thermodynamic stability. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

This table illustrates the type of data that would be generated from DFT calculations. The values are conceptual and not based on actual published research for this specific molecule.

| Property | Predicted Value | Significance |

| Total Energy (a.u.) | [Value] | Indicates thermodynamic stability. |

| Dipole Moment (Debye) | [Value] | Measures the polarity of the molecule. |

| Chemical Hardness (η) | [Value] | Indicates resistance to change in electron distribution; a measure of stability. |

| Electronegativity (χ) | [Value] | Describes the power to attract electrons. |

| Chemical Softness (S) | [Value] | The reciprocal of hardness, indicating reactivity. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, analysis of the FMOs would reveal the most probable sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: Conceptual Frontier Molecular Orbital Data for this compound

This table shows the kind of information that FMO analysis would provide. The values are for illustrative purposes only.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | [Value] | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | [Value] | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | [Value] | Energy difference between HOMO and LUMO; indicates kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility. escholarship.org An MD simulation of this compound would reveal how the molecule behaves in a given environment (e.g., in a solvent) at a certain temperature.

This analysis would identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them. Understanding the conformational landscape is crucial as the shape of the molecule can significantly influence its biological activity and chemical reactivity. The dioxolane ring, for instance, can adopt different puckered conformations, such as an envelope or twisted form, and MD simulations can determine the relative populations of these states. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out the entire pathway of a chemical reaction, from reactants to products. youtube.comfiveable.me This involves identifying intermediate structures and, most importantly, the transition state (TS) – the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. youtube.com

Elucidation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, are critical for determining the supramolecular structure and properties of compounds in the solid state and in solution. rsc.org For this compound, the bromine atoms, the methoxy (B1213986) group, and the dioxolane oxygens can all participate in various non-covalent interactions.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Hirshfeld surface analysis can be used to visualize, characterize, and quantify these weak interactions. rsc.org For instance, the bromine atoms on the phenyl ring could engage in halogen bonding, a type of interaction that is gaining increasing recognition for its role in crystal engineering and molecular recognition. Understanding these forces is key to predicting how molecules will pack in a crystal or interact with a biological target.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane?

Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading) and identify optimal conditions. Full factorial designs can evaluate interactions between variables, while response surface methodologies (RSM) refine reaction efficiency . Computational reaction path searches (e.g., quantum chemical calculations) reduce trial-and-error experimentation by predicting viable pathways .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

Use single-crystal X-ray diffraction to resolve the spatial arrangement of bromine and methoxy substituents. Analyze Br⋯Br and C–H⋯H interactions to understand packing behavior, as demonstrated in structurally analogous dihydrofuran derivatives . Pair with Hirshfeld surface analysis to quantify non-covalent interactions.

Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?

Combine HPLC-MS for purity validation and thermogravimetric analysis (TGA) to evaluate thermal stability. Solubility profiles in polar/non-polar solvents can be determined via UV-Vis spectroscopy, referencing protocols for similar dioxolane derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Apply density functional theory (DFT) to calculate transition states and activation energies for potential reaction pathways (e.g., nucleophilic substitution at brominated sites). Integrate machine learning (ML) models trained on analogous compounds to forecast regioselectivity and byproduct formation .

Q. What strategies resolve contradictions between experimental and computational data in mechanistic studies?

Conduct multivariate statistical analysis (e.g., principal component analysis) to identify outliers or confounding variables. Validate computational predictions with isotopic labeling experiments (e.g., tracking) to confirm intermediate species .

Q. How do substituent effects (Br, OCH3_33) influence the compound’s electronic properties and reactivity?

Perform Hammett σ analysis to quantify electron-withdrawing/donating effects of substituents. Electrochemical methods (cyclic voltammetry) can measure redox potentials, while NMR chemical shift trends reveal electronic perturbations at the dioxolane ring .

Q. What role does surface chemistry play in its adsorption behavior during heterogeneous catalysis?

Use microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites on catalytic surfaces. Compare with gas-phase adsorption isotherms to distinguish physisorption vs. chemisorption mechanisms, as applied in indoor surface chemistry studies .

Q. How can AI-driven process simulation enhance scalability for lab-to-pilot transitions?

Implement COMSOL Multiphysics coupled with AI algorithms to model mass/heat transfer dynamics in flow reactors. Predictive models optimize reactor geometry and residence time, minimizing scale-up inefficiencies .

Q. What statistical frameworks are robust for analyzing high-throughput screening data?

Apply Bayesian optimization to prioritize experimental conditions with high likelihoods of success. Use ANOVA to deconvolute synergistic effects of variables (e.g., solvent polarity, temperature) on reaction yield .

Q. How does the compound’s stability in oxidative environments impact its applicability in advanced materials?

Conduct accelerated aging studies under controlled O/UV exposure. Monitor degradation via GC-MS and correlate with computational predictions of bond dissociation energies (BDEs) for C–Br and C–O bonds .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.